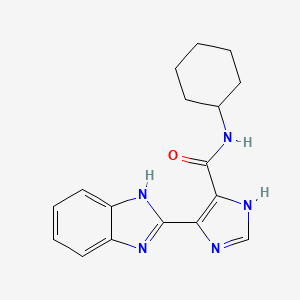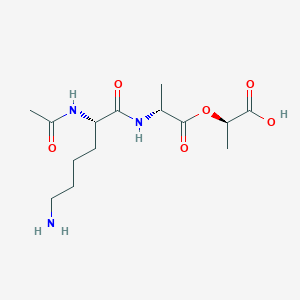![molecular formula C13H25N3O4 B12398179 2-[2-(2-azidoethoxy)ethoxy]acetic acid;methylcyclohexane](/img/structure/B12398179.png)
2-[2-(2-azidoethoxy)ethoxy]acetic acid;methylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-azidoethoxy)ethoxy]acetic acid: and methylcyclohexane are two distinct chemical compounds. 2-[2-(2-azidoethoxy)ethoxy]acetic acid is an organic compound with the molecular formula C6H11N3O4. It is known for its applications in organic synthesis and as a reagent in various chemical reactions . Methylcyclohexane , on the other hand, is a saturated hydrocarbon with the molecular formula C7H14. It is commonly used as a solvent and in the production of other chemicals .
Métodos De Preparación
2-[2-(2-azidoethoxy)ethoxy]acetic acid: can be synthesized through a series of organic reactions. One common method involves the reaction of 2-azidoethanol with ethylene oxide to form 2-(2-azidoethoxy)ethanol . This intermediate is then reacted with chloroacetic acid to yield 2-[2-(2-azidoethoxy)ethoxy]acetic acid . Industrial production methods typically involve similar reaction pathways but are optimized for large-scale production.
Methylcyclohexane: is typically produced through the hydrogenation of toluene . This process involves the catalytic hydrogenation of toluene in the presence of a suitable catalyst, such as platinum or palladium, under high pressure and temperature .
Análisis De Reacciones Químicas
2-[2-(2-azidoethoxy)ethoxy]acetic acid: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include hydrogen gas , catalysts (such as platinum or palladium), and oxidizing agents (such as potassium permanganate). Major products formed from these reactions include amines , carboxylic acids , and various substituted derivatives .
Methylcyclohexane: is relatively inert but can undergo reactions such as:
Hydrogenation: Further hydrogenation can produce .
Halogenation: It can react with halogens to form halogenated derivatives.
Aplicaciones Científicas De Investigación
2-[2-(2-azidoethoxy)ethoxy]acetic acid: has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials.
Methylcyclohexane: is primarily used as a solvent in various industrial applications, including:
Chemical synthesis: It is used as a solvent for reactions and extractions.
Pharmaceuticals: It is used in the formulation of certain drugs.
Materials science: It is used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-azidoethoxy)ethoxy]acetic acid involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group can undergo reduction to form an amine, which can then interact with other molecules through hydrogen bonding and other interactions. This makes it a versatile reagent in organic synthesis .
Methylcyclohexane: acts primarily as a solvent, providing a medium for chemical reactions to occur. Its non-polar nature allows it to dissolve a wide range of organic compounds, facilitating various chemical processes .
Comparación Con Compuestos Similares
2-[2-(2-azidoethoxy)ethoxy]acetic acid: can be compared with other azido-containing compounds, such as 2-azidoethanol and 2-azidoacetic acid . These compounds share similar reactivity due to the presence of the azido group but differ in their specific applications and properties .
Methylcyclohexane: can be compared with other cycloalkanes, such as cyclohexane and ethylcyclohexane . While these compounds share similar structural features, they differ in their physical properties and specific uses .
Propiedades
Fórmula molecular |
C13H25N3O4 |
|---|---|
Peso molecular |
287.36 g/mol |
Nombre IUPAC |
2-[2-(2-azidoethoxy)ethoxy]acetic acid;methylcyclohexane |
InChI |
InChI=1S/C7H14.C6H11N3O4/c1-7-5-3-2-4-6-7;7-9-8-1-2-12-3-4-13-5-6(10)11/h7H,2-6H2,1H3;1-5H2,(H,10,11) |
Clave InChI |
CIBZWIGLRVKEHC-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCC1.C(COCCOCC(=O)O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl] N-benzhydrylcarbamate](/img/structure/B12398103.png)


![azanium;2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate](/img/structure/B12398114.png)






![(4R)-4-[(2E)-4,4-diethyl-2-imino-6-oxo-1,3-diazinan-1-yl]-N-[(4S)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl]-3,4-dihydro-2H-1-benzopyran-6-carboxamide](/img/structure/B12398183.png)
![(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-5-[deuterio(phosphonooxy)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid](/img/structure/B12398184.png)


